molecular formula C7H5BClNO2 B1450864 4-Chloro-3-cyanophenylboronic acid CAS No. 871332-95-5

4-Chloro-3-cyanophenylboronic acid

Cat. No.: B1450864
CAS No.: 871332-95-5
M. Wt: 181.38 g/mol
InChI Key: PRPLADNLEYNYFZ-UHFFFAOYSA-N
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Description

4-Chloro-3-cyanophenylboronic acid is a useful research compound. Its molecular formula is C7H5BClNO2 and its molecular weight is 181.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-Chloro-3-cyanophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium (II) complex used in the SM coupling .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

Safety data sheets indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . These factors could potentially impact its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and development in organic chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability of the compound also plays a crucial role in its efficacy . Safety data sheets recommend avoiding dust formation and ensuring proper handling to prevent harmful effects .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-cyanophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid moiety in this compound interacts with the active site of the proteasome, forming a reversible covalent bond with the catalytic threonine residue. This interaction inhibits the proteasome’s activity, leading to an accumulation of proteins within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By inhibiting proteasome activity, this compound can induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the accumulation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. Additionally, this compound can disrupt cell signaling pathways, particularly those involved in cell cycle regulation and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of proteasome activity. The boronic acid group forms a reversible covalent bond with the hydroxyl group of the catalytic threonine residue in the proteasome’s active site. This interaction blocks the proteasome’s ability to degrade ubiquitinated proteins, leading to an accumulation of these proteins within the cell. This accumulation triggers a cascade of cellular events, including the activation of stress response pathways and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound can lead to sustained inhibition of proteasome activity, resulting in prolonged cellular stress and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, this compound can induce severe toxicity, including damage to vital organs such as the liver and kidneys. These toxic effects are likely due to the compound’s ability to disrupt normal protein homeostasis and induce cellular stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to protein degradation and stress response. The compound interacts with enzymes such as the proteasome, leading to the inhibition of protein degradation. This interaction can affect metabolic flux and metabolite levels within the cell, leading to an accumulation of ubiquitinated proteins and the activation of stress response pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on proteasome activity .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound can be directed to these compartments through specific targeting signals or post-translational modifications. Within these compartments, this compound can interact with the proteasome and other biomolecules, leading to the inhibition of protein degradation and the induction of cellular stress responses .

Biological Activity

4-Chloro-3-cyanophenylboronic acid (CAS Number 871332-95-5) is a boronic acid derivative notable for its unique structural features, including a chloro group, a cyano group, and a boronic acid functional group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The compound can be synthesized through several methods, often involving the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds between the boron atom and organic halides or vinyl derivatives. This versatility makes it a valuable building block in organic synthesis .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may be mediated through interactions with specific enzymes or receptors within cells. The chloro and cyano substituents likely play significant roles in these interactions, possibly enhancing the compound's binding capabilities through hydrogen bonding or other molecular interactions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity Potential
This compound Chloro group, cyano groupAntimicrobial, anticancer
4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid Hydroxyl group additionInvestigated for similar biological activities
4-Chloro-3-cyanophenylacetic acid Acetic acid moietyPotentially different pharmacological properties
4-Chloro-3-cyanophenylmethanol Hydroxyl group on phenyl ringMay exhibit different reactivity profiles

This table illustrates how variations in functional groups can influence both the chemical reactivity and biological activity of related compounds.

Case Studies

Several case studies have highlighted the potential applications of boronic acids in drug discovery:

  • Aurora Kinase Inhibition : A study demonstrated that specific boronic acids could inhibit Aurora A kinase activity, leading to reduced tumor cell growth in vitro .
  • Antimicrobial Screening : In vitro assays have shown that certain boronic acids exhibit selective antimicrobial activity against various pathogens, though specific data on this compound remains sparse .
  • Therapeutic Modifications : The use of this compound as a modifying agent for biomolecules has been explored, with promising results indicating enhanced biological activity of modified compounds .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 4-chloro-3-cyanophenylboronic acid is in palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or pseudohalides, facilitating the synthesis of complex organic molecules.

Key Reactions:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling : this compound serves as a reactant in aqueous conditions, promoting efficient coupling with various electrophiles .
  • Ruthenium-Catalyzed Direct Arylation : This compound can also be utilized in reactions involving benzylic sp³ carbons, expanding its applicability in organic synthesis .

Synthesis of Bioactive Compounds

The compound is instrumental in synthesizing several biologically active molecules. Its ability to participate in diverse chemical reactions makes it a valuable intermediate in pharmaceutical chemistry.

Applications in Drug Development:

  • Thrombin Receptor Antagonists : It is used to synthesize Himbacine analogs, which have potential antiplatelet properties .
  • Antimalarial Compounds : The compound has been employed in the synthesis of antimalarial agents through Suzuki cross-coupling methodologies .
  • P2X7 Antagonists : It serves as a precursor for developing P2X7 antagonists, which are explored for pain management therapies .

Innovative Synthetic Methodologies

This compound is also utilized in various innovative synthetic methodologies that enhance the efficiency and selectivity of chemical reactions.

Notable Methodologies:

  • Ligand-Free Copper-Catalyzed Coupling : This method allows for the coupling of nitroarenes with arylboronic acids without the need for additional ligands, simplifying the reaction setup .
  • Metal-Free Biaryl Coupling : The compound can facilitate biaryl couplings using dimethyl carbonate as a solvent, showcasing its versatility under metal-free conditions .
  • Oxidative Hydroxylation and Trifluoromethylation : It can be involved in oxidative transformations that introduce functional groups into aromatic systems .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

Case Study 1: Synthesis of Diaryl Compounds

A study demonstrated that combining this compound with other arylboronic acids led to successful syntheses of diaryl compounds with moderate to high yields (up to 72%) under optimized conditions .

Case Study 2: Use in Anticancer Research

Research involving xenografted mice showed that compounds derived from this compound exhibited significant anticancer activity by inhibiting specific kinases involved in tumor growth .

Summary Table of Applications

Application AreaDescriptionYield/Effectiveness
Cross-Coupling ReactionsUsed in palladium and ruthenium-catalyzed reactions for carbon-carbon bond formationHigh
Drug DevelopmentSynthesizes thrombin receptor antagonists and antimalarial compoundsVariable
Innovative Synthetic MethodologiesFacilitates ligand-free coupling and metal-free biaryl couplingsEfficient
Research FindingsDemonstrated efficacy in anticancer studies with significant biological activityEffective

Properties

IUPAC Name

(4-chloro-3-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPLADNLEYNYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657431
Record name (4-Chloro-3-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-95-5
Record name (4-Chloro-3-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Chloro-3-cyanophenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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